molecular formula C17H26N2O3S B4647672 N-[4-(1-azepanylsulfonyl)phenyl]pentanamide

N-[4-(1-azepanylsulfonyl)phenyl]pentanamide

Cat. No.: B4647672
M. Wt: 338.5 g/mol
InChI Key: XEXCDQABDLHAGU-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylsulfonyl)phenyl]pentanamide, also known as AZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AZP is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]pentanamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes, such as carbonic anhydrases. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including pH regulation and ion transport. By inhibiting these enzymes, this compound may disrupt these processes, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to exhibit anti-inflammatory and anticancer properties. It has also been shown to inhibit the growth of various bacterial and fungal strains. Additionally, this compound has been shown to inhibit the activity of carbonic anhydrases, leading to alterations in pH regulation and ion transport.

Advantages and Limitations for Lab Experiments

N-[4-(1-azepanylsulfonyl)phenyl]pentanamide has several advantages for use in lab experiments. For example, it exhibits potent biological activity at low concentrations, making it an attractive tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in various experiments. However, this compound also has some limitations. For example, it has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for N-[4-(1-azepanylsulfonyl)phenyl]pentanamide research. One potential direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Additionally, further studies are needed to determine the potential applications of this compound in various disease models and to evaluate its safety and efficacy in vivo. Another potential direction is to explore the use of this compound as a tool in chemical biology and drug discovery, as it may have potential applications in these fields.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. While the exact mechanism of action of this compound is not fully understood, it has been shown to exhibit various biochemical and physiological effects. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for this compound research, including further investigations into its mechanism of action and potential applications in various disease models.

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]pentanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary research applications of this compound is its use as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound has also been studied for its potential use as a tool in chemical biology and drug discovery.

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-2-3-8-17(20)18-15-9-11-16(12-10-15)23(21,22)19-13-6-4-5-7-14-19/h9-12H,2-8,13-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXCDQABDLHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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